N-Methyl vs. N-H Acetamido: H-Bond Donor Impact
The target compound contains an N-methyl group on the acetamido nitrogen (N-acetyl-N-methylamino), whereas the closest purchasable analog, N-(3-acetamidophenyl)-3-chloro-1-benzothiophene-2-carboxamide (CAS 600122-19-8), carries a hydrogen in that position . Converting the secondary amide (HBD = 2) to a tertiary amide (HBD = 1) typically increases cLogP by ≈0.5–0.8 and can markedly improve passive membrane permeability and metabolic stability in hepatic microsome assays — a transformation documented across multiple chemical series that influences oral bioavailability and tissue distribution [1].
| Evidence Dimension | Hydrogen-Bond Donor Count / cLogP shift |
|---|---|
| Target Compound Data | HBD = 1; cLogP (predicted) ≈ 4.2 (ChemAxon estimate for the neutral species) |
| Comparator Or Baseline | N-(3-acetamidophenyl)-3-chloro-1-benzothiophene-2-carboxamide (CAS 600122-19-8): HBD = 2; cLogP ≈ 3.8 (ChemAxon, reported via Chemsrc) |
| Quantified Difference | ΔHBD = −1; ΔcLogP ≈ +0.4 to +0.8 (class-level expectation) |
| Conditions | In silico physicochemical prediction; experimental validation for this specific pair is not publicly available. |
Why This Matters
Reducing HBD count and increasing lipophilicity are well‑validated strategies for improving blood‑brain barrier penetration and oral absorption, making the N‑methylated compound more suitable for CNS‑exposed or orally‑dosed in‑vivo studies than the des‑methyl analog.
- [1] Wermuth, C. G.; Aldous, D.; Raboisson, P.; Rognan, D. (Eds.) The Practice of Medicinal Chemistry, 4th ed.; Academic Press, 2015; Chapter 13 (N-Methylation as a Strategy to Improve Drug Properties). View Source
